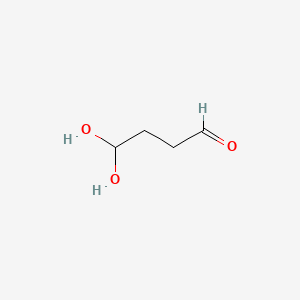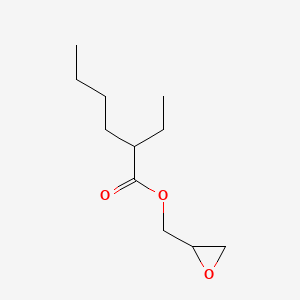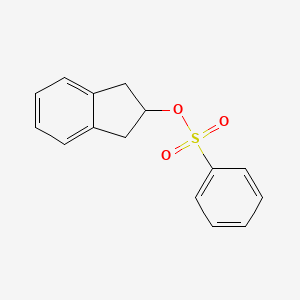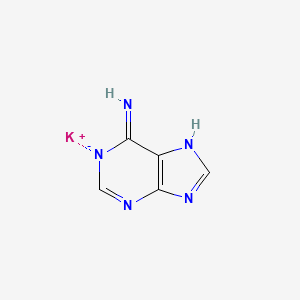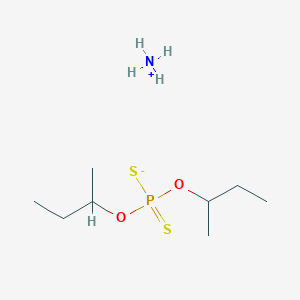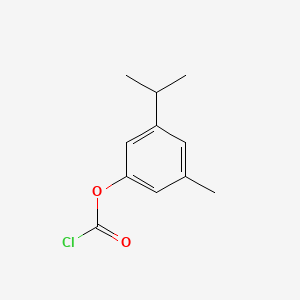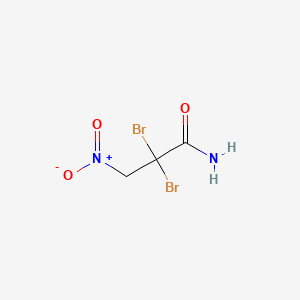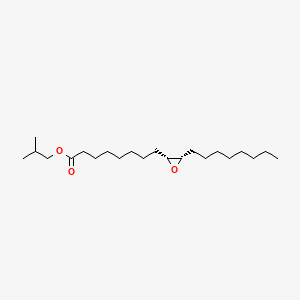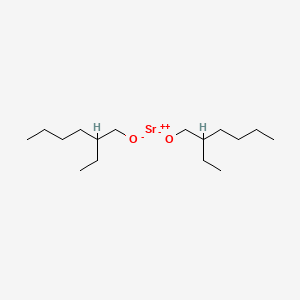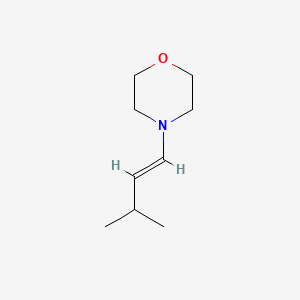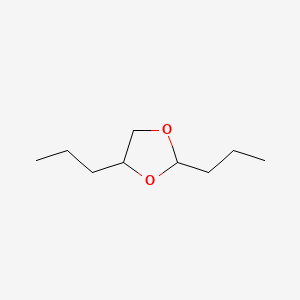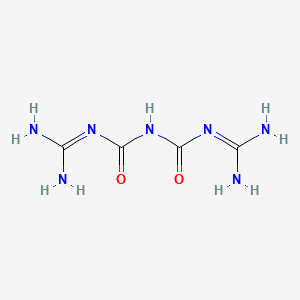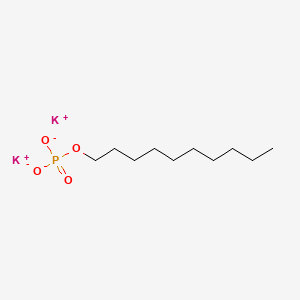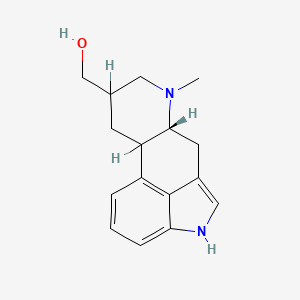
Ergoline-8-methanol, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-methanol, 6-methyl- is a compound belonging to the ergoline family, which is a group of alkaloids derived from the ergot fungus. These compounds are known for their complex tetracyclic structure and significant biological activity. Ergoline derivatives have been studied extensively for their pharmacological properties, particularly in the treatment of migraines and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-methanol, 6-methyl- typically involves the modification of the ergoline skeleton. One common method is the hydrogenation of lysergic acid derivatives, followed by methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like methyl iodide for methylation.
Industrial Production Methods
Industrial production of Ergoline-8-methanol, 6-methyl- involves large-scale fermentation processes using Claviceps purpurea, a fungus that naturally produces ergoline alkaloids. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. High-performance liquid chromatography (HPLC) is commonly used for the final purification step .
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-methanol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated ergoline derivatives.
Substitution: Formation of various alkylated ergoline derivatives.
Scientific Research Applications
Ergoline-8-methanol, 6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential in treating neurological disorders such as migraines and Parkinson’s disease.
Industry: Used in the production of pharmaceuticals and as a research chemical in drug development .
Mechanism of Action
Ergoline-8-methanol, 6-methyl- exerts its effects primarily through interaction with neurotransmitter receptors. It acts as a partial agonist or antagonist at alpha-adrenergic receptors, D1 and D2 dopamine receptors, and 5-HT1 serotonin receptors. These interactions lead to modulation of neurotransmitter release and receptor activity, which can result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid: Another ergoline derivative with similar receptor binding properties.
Ergotamine: Used in the treatment of migraines, shares a similar ergoline skeleton.
Nicergoline: Used to improve brain metabolism and treat cerebrovascular disorders.
Uniqueness
Ergoline-8-methanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other ergoline derivatives, it has a hydroxymethyl group at the 8-position and a methyl group at the 6-position, which contribute to its unique receptor binding profile and biological activity .
Properties
CAS No. |
57236-83-6 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[(6aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10?,13?,15-/m1/s1 |
InChI Key |
UFKTZIXVYHGAES-JHANDDDOSA-N |
Isomeric SMILES |
CN1CC(CC2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


